(S)-Laudanine
(S)-Laudanine
(S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine.
Brand Name:
Vulcanchem
CAS No.:
3122-95-0
VCID:
VC21148371
InChI:
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Molecular Formula:
C20H25NO4
Molecular Weight:
343.4 g/mol
(S)-Laudanine
CAS No.: 3122-95-0
Cat. No.: VC21148371
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine. |
|---|---|
| CAS No. | 3122-95-0 |
| Molecular Formula | C20H25NO4 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 |
| Standard InChI Key | MPYHGNAJOKCMAQ-INIZCTEOSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
| SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
| Melting Point | 175.75 °C |
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